Product packaging for Imidazo[1,2-A]pyrimidin-7-amine(Cat. No.:CAS No. 462651-80-5)

Imidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B1322835
CAS No.: 462651-80-5
M. Wt: 134.14 g/mol
InChI Key: BOJQXJHNUIWISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyrimidin-7-amine (CAS 462651-80-5) is a nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical scaffold is recognized for its broad spectrum of pharmacological potential. Recent studies highlight its relevance in anticancer research, particularly against breast cancer cell lines, where related imidazo[1,2-a]pyrimidine derivatives have demonstrated promising cytotoxic activity and the ability to induce apoptosis by modulating the Bax/Bcl-2 gene ratio . Furthermore, computational molecular docking studies suggest that this class of compounds exhibits strong binding affinity to proteins critical for SARS-CoV-2 viral entry, namely the human ACE2 receptor and the viral spike protein, indicating potential as a foundational structure for developing antiviral entrance inhibitors . As a key building block, it enables the synthesis of novel imine- and amine-bearing derivatives for screening and biological evaluation. The compound is supplied with a minimum purity of 95% and should be stored at 2-8°C, protected from light. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1322835 Imidazo[1,2-A]pyrimidin-7-amine CAS No. 462651-80-5

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQXJHNUIWISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629492
Record name Imidazo[1,2-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462651-80-5
Record name Imidazo[1,2-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Imidazo 1,2 a Pyrimidin 7 Amine and Its Derivatives

Classical and Contemporary Synthetic Approaches

The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core has evolved significantly, with numerous methods available to organic chemists. rsc.org These approaches include condensation reactions, multicomponent reactions (MCRs), intramolecular cyclizations, various bond-forming strategies, and the use of microwave assistance to enhance reaction efficiency. rsc.orgrsc.org

Condensation Reactions

The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyrimidine skeleton is the condensation reaction between a 2-aminopyrimidine (B69317) derivative and an α-halocarbonyl compound. sci-hub.seresearchgate.net This approach, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, involves the initial N-alkylation of the amino group of the pyrimidine (B1678525) ring by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. bio-conferences.org

The versatility of this method allows for the introduction of various substituents onto the final molecule by choosing appropriately substituted starting materials. For instance, reacting 2-aminopyrimidines with α-bromoacetophenones is a common strategy. rsc.org While effective, these reactions can sometimes require harsh conditions, such as high temperatures, and may suffer from the poor solubility of starting materials like 2-aminopyrimidines. rsc.org To address these issues, variations have been developed, including catalyst-free methods that proceed efficiently at moderate temperatures and the use of neutral alumina (B75360) as a catalyst at ambient temperature. bio-conferences.org

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, have emerged as a powerful and efficient tool for generating molecular diversity. sci-hub.semdpi.com For the synthesis of 3-amino-imidazo[1,2-a]pyrimidine derivatives, the Groebke–Blackburn–Bienaymé (GBB) reaction is particularly noteworthy. sci-hub.semdpi.combeilstein-journals.org

This acid-catalyzed, three-component reaction typically involves a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. sci-hub.seresearchgate.net The reaction proceeds through the formation of an iminium species from the amine and aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization yields the final 3-amino-substituted imidazo[1,2-a]pyrimidine. sci-hub.se The GBB reaction is highly valued for its operational simplicity, high atom economy, and the ability to rapidly generate libraries of complex molecules from simple, readily available starting materials. mdpi.commdpi.com Tandem strategies combining the GBB reaction with other MCRs, like the Ugi reaction, have further expanded the synthetic utility, allowing for the creation of complex peptidomimetic structures. beilstein-journals.orgnih.govbeilstein-journals.org

Reaction TypeComponentsCatalystKey Features
Groebke-Blackburn-Bienaymé (GBB) 2-Aminopyrimidine, Aldehyde, IsocyanideAcid (e.g., NH₄Cl, p-TsOH)One-pot, high atom economy, direct access to 3-amino derivatives. sci-hub.semdpi.commdpi.com
Ugi Reaction (Tandem with GBB) GBB product (as amine/acid), Aldehyde, Isocyanide, Carboxylic Acid/Amine-Creates complex peptidomimetic structures. beilstein-journals.orgnih.govbeilstein-journals.org
Four-Component Reaction Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetatep-Toluenesulfonic acidSequential, one-pot synthesis of highly substituted imidazole (B134444) derivatives. nih.gov

Intramolecular Cyclizations

Intramolecular cyclization strategies provide another important route to the imidazo[1,2-a]pyrimidine scaffold. rsc.org These methods typically involve the construction of a linear precursor containing all the necessary atoms, which then undergoes a ring-closing reaction. A notable example is the palladium-catalyzed intramolecular dehydrogenative coupling. acs.org In this approach, a precursor formed from the condensation of a 2-arylacetaldehyde and an azole-amine undergoes a tandem reaction sequence involving C-H activation to form the fused heterocyclic system. acs.org

Another strategy involves the cyclization of precursors generated from reactions with nitro-olefins or other activated species. bio-conferences.org These tandem processes often combine Michael addition with an intramolecular cyclization, offering an efficient pathway to the target compounds under mild conditions. bio-conferences.org For example, a palladium-catalyzed process involving an initial C-H activation followed by an intramolecular cyclization has been developed to create fused ring systems. rsc.org

Carbon-Hydrogen, Carbon-Carbon, and Carbon-Nitrogen Bond Formations

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds and the formation of C-C and C-N bonds through cross-coupling reactions. rsc.orgrsc.org These methods are applied both to construct the heterocyclic core and to modify it after its formation.

Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org This method allows for the formation of a C-C bond by coupling two C-H bonds, representing a highly atom-economical approach. acs.org Similarly, copper-catalyzed multicomponent reactions combining a 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne provide a direct route to the imidazo[1,2-a]pyridine (B132010) core, involving the formation of new C-C and C-N bonds in a single operation. bio-conferences.org Electrochemically initiated C-N formation and cyclization of ketones with 2-aminopyrimidines has also been reported as an environmentally benign method. rsc.org

Aza-Michael-Mannich Reactions

Tandem reactions involving aza-Michael and/or Mannich-type steps are powerful strategies for constructing complex nitrogen-containing heterocycles. rsc.org The aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgnih.gov The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, forming a β-amino carbonyl compound. youtube.com

While specific examples focusing solely on an Aza-Michael-Mannich sequence for the direct synthesis of the core Imidazo[1,2-a]pyrimidin-7-amine are less common in the provided literature, the principles are applied in broader contexts. For instance, cascade reactions involving Michael additions are used to build precursors for subsequent cyclizations. bio-conferences.orgrsc.org A five-component cascade reaction to synthesize imidazo[1,2-a]pyridine derivatives involves a sequence of Knoevenagel condensation and Michael reaction as key steps. rsc.org N-heterocyclic carbene (NHC) catalysis has been used to facilitate aza-Michael-Mannich-lactamization cascades to produce other complex fused heterocycles. acs.orgnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has become a widely adopted technology in organic synthesis to accelerate reaction rates, improve yields, and promote greener chemical processes. rsc.orgnih.gov Its application in the synthesis of imidazo[1,2-a]pyrimidines and their derivatives is extensive, often significantly reducing reaction times from hours to minutes. nih.govmsu.ruresearchgate.net

Microwave heating has been successfully applied to classical condensation reactions, multicomponent reactions like the GBB, and various cross-coupling protocols. bio-conferences.orgnih.govnih.govnih.gov For example, the synthesis of 3-aminoimidazo[1,2-a]pyridines via MCR of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) is effectively promoted by microwave irradiation. bio-conferences.org Similarly, the synthesis of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives has been achieved with good yields using microwave-assisted heating. nih.gov The use of microwave assistance is particularly beneficial for reactions involving poorly soluble starting materials, such as isocytosines, allowing for efficient synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent N-alkylation. rsc.org

Starting MaterialsReaction TypeConditionsProductYieldReference
2-Amino-6-methylpyrimidin-4(1H)-one, α-BromoacetophenonesCondensationMicrowave, DMF2-Arylimidazo[1,2-a]pyrimidin-5(8H)-onesHigh rsc.org
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic AminesImine FormationMicrowave, EthanolImine-bearing imidazo[1,2-a]pyrimidinesModerate to Good nih.gov
2-Aminopyridines, Aldehydes, IsocyanidesMulticomponent Reaction (GBB)Microwave, CH₂Cl₂/MeOH3-Aminoimidazo[1,2-a]pyridines- nih.gov
Substituted Imidazo[1,2-a]pyrimidinesHydrazinolysisMicrowave, Ethanol2-Amino-1H-imidazoles79-93% researchgate.net

Catalyst-Free and Solvent-Free Methods

The development of synthetic protocols that eliminate the need for catalysts and solvents is a significant advancement in chemical synthesis, aligning with the principles of green chemistry by reducing waste and potential contamination. rsc.org For the broader class of related nitrogen-fused heterocycles, such as imidazo[1,2-a]pyridines, highly efficient and facile synthesis methods have been developed that proceed without any added catalyst or solvent. researchgate.net

One-pot, three-component reactions, such as the Groebke multicomponent reaction, have been successfully performed in the absence of a catalyst using deep eutectic solvents, which are environmentally benign and biodegradable. researchgate.net In some cases, reactions are carried out by simply heating the neat mixture of reactants. For instance, the condensation of α-haloketones with 2-aminopyridines to form imidazo[1,2-a]pyridines has been achieved in good to excellent yields by heating the reactants at 60°C. researchgate.net This approach, which avoids the use of both catalysts and solvents, offers considerable advantages in terms of environmental impact and simplicity of product isolation. rsc.orgresearchgate.net A similar strategy involves a one-pot cascade process that is free of both solvents and catalysts for synthesizing fused bis-heterocycles. researchgate.net

Table 1: Examples of Catalyst-Free and Solvent-Free Synthesis Conditions for Related Heterocycles
Reaction TypeReactantsConditionsYieldReference
Imidazo[1,2-a]pyridine Synthesisα-bromoacetophenone, 2-aminopyridineNeat, 60°C, 20 min91% researchgate.net
Groebke Multicomponent Reaction2-aminopyridine, aldehyde, isocyanideUrea-Choline Chloride (DES), 80°C, 2-6 h57-87% researchgate.net
Fused Bis-heterocycle SynthesisGBBR/SNAr/azido tautomerization cascadeSolvent-free, 70°C, 3h79-96% researchgate.net

Functionalization and Derivatization Strategies

Functionalization of the imidazo[1,2-a]pyrimidine scaffold is crucial for modulating its physicochemical and biological properties. rsc.orgmdpi.com Strategies often involve direct C-H functionalization or the introduction of various substituents through multi-step synthetic sequences. nih.govrsc.org

The nature and position of substituents on the reacting molecules can significantly influence the efficiency of the synthesis and the properties of the final products. For the related imidazo[1,2-a]pyrimidine systems, it has been observed that substituents on the phenyl rings can be a determining factor for biological activity. dergipark.org.tr The electronic properties of these substituents, whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG), can affect reaction rates and yields. For example, in the context of metabolism by aldehyde oxidase (AO), which is a functionalization reaction, substituting the imidazo[1,2-a]pyrimidine core with EDGs like methoxy (B1213986) and morpholino groups can block oxidation. researchgate.net Conversely, the presence of EWGs may not completely prevent such reactions but can enhance the metabolic stability of the compound. researchgate.net These observations suggest that careful selection of substituents on precursors is a key strategy for optimizing both the synthesis and the desired properties of the final derivatives.

A common and effective derivatization strategy for the imidazo[1,2-a]pyrimidine core involves the synthesis of imine (Schiff base) and corresponding amine derivatives. nih.govtubitak.gov.tr This is typically a two-step process. The first step is the formation of an imine through the condensation of an aldehyde-functionalized imidazo[1,2-a]pyrimidine, such as imidazo[1,2-a]pyrimidine-2-carbaldehyde, with various aromatic amines. nih.govresearchgate.net This reaction can be efficiently carried out using microwave irradiation, which significantly reduces reaction times from hours to minutes and often leads to moderate to good yields. nih.govtubitak.gov.tr

In the second step, the resulting imine derivatives are reduced to form the corresponding secondary amines. nih.govtubitak.gov.tr This reduction converts the C=N double bond of the imine to a C-N single bond of the amine. These functionalization reactions provide a route to a diverse library of compounds with modified properties. nih.govresearchgate.net

Table 2: Synthesis of Imine and Amine Derivatives of Imidazo[1,2-a]pyrimidine
Starting MaterialReagentProduct TypeConditionsYieldReference
Imidazo[1,2-a]pyrimidine-2-carbaldehydeVarious aromatic aminesImine (3a-e)Microwave (200W), EtOH, MgSO₄, 40-120 min60-85% nih.gov
Imine derivatives (3a-e)NaBH₄ (Reduction)Amine (4a-e)-- nih.govtubitak.gov.tr
2-phenylimidazo[1,2-a]pyrimidin-3-amineSubstituted aldehydesImine (Schiff Base, 7a-e)EtOH, Acetic acid (cat.), RT, 24 h91-95% nih.gov

The synthesis of molecules containing two or more heterocyclic units, known as bis-heterocycles, is a strategy to create complex structures with potentially enhanced or novel properties. For the imidazo[1,2-a]pyrimidine system, methods have been developed to link this core to other heterocyclic moieties. One approach involves the reaction of bis(ω-bromoacetophenones) with heterocyclic amines like 2-aminopyrimidine under microwave irradiation to yield bis(imidazo[1,2-a]pyrimidine) derivatives. researchgate.net

Another powerful technique is the Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction. mdpi.com This method has been utilized to synthesize fused bis-heterocycles by reacting an aminoazine (like 2-aminopyridine or 2-aminopyrimidine), an aldehyde, and an isocyanide. mdpi.comresearchgate.net Microwave-assisted GBBR has been shown to be an effective green chemistry approach for constructing complex molecules, such as linking an imidazo[1,2-a]pyridine core to a quinoline (B57606) ring. mdpi.comresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyrimidine and its derivatives to create more environmentally sustainable processes. rsc.orgmdpi.com Key strategies include the use of microwave irradiation, aqueous reaction media, and the development of catalyst- and solvent-free protocols. nih.govresearchgate.netoup.com

Microwave-assisted organic synthesis is a prominent green method used for preparing imidazo[1,2-a]pyrimidine derivatives. nih.govtubitak.gov.tr It dramatically shortens reaction times, often increases yields, and can reduce the formation of by-products compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of imine derivatives of imidazo[1,2-a]pyrimidine saw reaction times decrease from 6–36 hours to just 40–120 minutes with microwave assistance. nih.gov

The use of water as a solvent is another cornerstone of green synthesis. nih.gov An ultrasound-assisted, iodine-catalyzed synthesis of related imidazo[1,2-a]pyridines has been successfully carried out in water, highlighting an environmentally friendly protocol. nih.gov Furthermore, single-step syntheses of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives have been developed using a simple aqueous base, operating under mild conditions and providing high yields. researchgate.netoup.com

The ultimate green approach is the elimination of both catalyst and solvent, which has been achieved for the synthesis of the core scaffold of related heterocycles. researchgate.netresearchgate.net These methods not only minimize waste but also simplify purification processes, offering an attractive alternative to conventional synthetic routes. mdpi.comdergipark.org.tr

Table 3: Overview of Green Chemistry Approaches in Imidazo[1,2-a]pyrimidine Synthesis
Green ApproachSpecific MethodAdvantagesReference
Alternative Energy SourceMicrowave-assisted synthesisReduced reaction times, increased yields, higher purity researchgate.netnih.govmdpi.com
Benign SolventsReactions in water or deep eutectic solvents (DES)Environmentally friendly, safe, readily available researchgate.netnih.gov
Process IntensificationCatalyst-free and solvent-free reactionsMinimizes waste, simplifies purification, atom economical rsc.orgresearchgate.netresearchgate.net
Process IntensificationOne-pot multicomponent reactionsHigh efficiency, reduces separation steps, saves time and resources researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidin 7 Amine Derivatives

Impact of Substituent Position on Biological Activity

In the context of the imidazo[1,2-a]pyrimidine (B1208166) scaffold, research has often focused on substitutions at the 2-, 3-, 5-, and 6-positions. However, the presence of an amino group at the 7-position is a defining feature of the compounds of interest here. Studies on other 7-substituted analogues, such as 7-hydroxy derivatives, have been conducted and suggest that the 7-position is a critical site for modulating biological activity.

The interplay between substituents at different positions is also crucial. For example, in a series of imidazo[1,2-a]pyrimidine-based cytotoxic agents, the nature of the substituent on a phenyl ring attached at the 2-position was found to be a key determinant of activity. ekb.eg This highlights that while the 7-amino group is a key pharmacophoric feature, its biological effect is likely to be modulated by the nature and position of other substituents on the scaffold. Further research is needed to systematically evaluate the impact of substituents at various positions relative to the 7-amino group to build a comprehensive SAR model for this specific class of compounds.

Role of Specific Functional Groups in Modulating Activity

The nature of the functional groups appended to the imidazo[1,2-a]pyrimidin-7-amine core plays a pivotal role in determining the biological activity profile of the resulting derivatives.

One key finding is the influence of electron-donating groups. In a study of cytotoxic imidazo[1,2-a]pyrimidine derivatives, the presence of a nitrogenous electron-donating group, such as a diethylamino group, on a phenyl ring substituent was shown to increase the cytotoxic activity against breast cancer cell lines. ekb.eg This suggests that enhancing the electron density at specific regions of the molecule can potentiate its biological effect.

The transformation of functional groups can also lead to significant changes in activity. For instance, a series of imine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized and subsequently reduced to their corresponding amine counterparts. ekb.eg Both the imine and amine derivatives showed notable cytotoxic activity, with the amine derivatives in some cases exhibiting slightly higher potency. ekb.eg This indicates that the nature of the linkage between the core and its substituents is a critical factor in modulating activity.

The introduction of specific heterocyclic moieties can also confer or enhance biological activity. For example, the incorporation of a thiadiazole ring into the side chain of related imidazo[1,2-a]pyridine (B132010) derivatives led to compounds with good cytoprotective properties. nih.gov

The following table summarizes the cytotoxic activity of some imine and amine-bearing imidazo[1,2-a]pyrimidine derivatives against two breast cancer cell lines, highlighting the role of specific functional groups.

Compound IDR Group on Phenyl RingFunctional GroupCell LineIC₅₀ (µM)
3d 4-N(CH₂CH₃)₂ImineMCF-743.4
3d 4-N(CH₂CH₃)₂ImineMDA-MB-23135.9
4d 4-N(CH₂CH₃)₂AmineMCF-739.0
4d 4-N(CH₂CH₃)₂AmineMDA-MB-23135.1

Data sourced from a study on the cytotoxic activity of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives. ekb.eg

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets. However, specific studies on the stereochemical aspects of the structure-activity relationship of this compound derivatives are currently limited in the scientific literature.

While direct evidence for this specific scaffold is scarce, the importance of stereochemistry in the broader class of imidazo-fused heterocycles is increasingly being recognized. For example, recent advances have been made in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions. This work underscores the potential for creating stereochemically defined inhibitors and highlights the role of chirality in achieving high stereoselectivity.

The development of methods for the chiral synthesis of imidazo[1,2-a]pyrimidine derivatives is an active area of research. tandfonline.com The ability to synthesize and test individual enantiomers or diastereomers of this compound derivatives will be crucial for a deeper understanding of their SAR and for the development of more selective and potent therapeutic agents. Future research in this area is needed to elucidate the stereochemical requirements for optimal biological activity.

Correlation of Molecular Descriptors with Biological Efficacy

Computational methods and the analysis of molecular descriptors are powerful tools for understanding and predicting the biological activity of chemical compounds. For imidazo[1,2-a]pyrimidine derivatives, several studies have employed these approaches to build SAR models.

In silico studies, including the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as drug-likeness, have been conducted on imidazo[1,2-a]pyrimidine derivatives. ekb.eg These computational screenings help in the early identification of promising drug candidates.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to determine the electronic properties of these molecules, including the energies of the Frontier Molecular Orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap can be a key indicator of the chemical reactivity and stability of a molecule and has been correlated with its biological activity.

Specific molecular descriptors have also been linked to biological efficacy. For instance, in a series of imidazo[1,2-a]pyrimidine derivatives with antimicrobial activity, it was found that an increase in the molar refractivity of substituents on the phenyl ring led to a dramatic decrease in antibacterial activity. researchgate.net This provides a quantitative relationship between a physicochemical property and biological function.

While these studies have often been conducted on the broader class of imidazo[1,2-a]pyrimidines, the principles and methods are directly applicable to the 7-amino derivatives. The use of molecular descriptors and computational modeling will undoubtedly play a significant role in the future design and optimization of this compound-based therapeutics.

Pharmacological and Biological Activities of Imidazo 1,2 a Pyrimidin 7 Amine and Its Analogs

Anticancer Activity

Derivatives of imidazo[1,2-a]pyrimidine (B1208166) have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. nih.govresearchgate.netderpharmachemica.com Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell proliferation and survival. researchgate.netderpharmachemica.com

In Vitro Cytotoxicity Against Cancer Cell Lines

The anticancer potential of imidazo[1,2-a]pyrimidine analogs has been evaluated against several human cancer cell lines, revealing a broad spectrum of activity. Studies have shown that these compounds can effectively inhibit the growth of breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT116), and liver cancer (HepG2) cells. researchgate.netdergipark.org.trnih.gov

For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives, which share a similar heterocyclic core, have shown significant cytotoxic effects. Novel compounds, designated as IP-5 and IP-6, exhibited strong cytotoxic impacts on the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively. nih.govwaocp.orgwaocp.org Another compound, IP-7, showed a lesser cytotoxic effect with an IC50 of 79.6µM. nih.govwaocp.orgwaocp.org Furthermore, some imidazo[1,2-a]pyridine derivatives have demonstrated significant IC50 values ranging from 4.88 ± 0.28 to 14.55 ± 0.74 μM in selected human cancer cell lines. rsc.org

A series of dihydropyrazolo[3,4-b]pyridines and benzo nih.govderpharmachemica.comimidazo[1,2-a]pyrimidines also displayed remarkable cytotoxic activity in the micromolar range, particularly against HCT116 and HepG2 cell lines. dergipark.org.tr

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyrimidine Analogs

Compound Series Cancer Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7) HCC1937 (Breast) 45, 47.7, 79.6 nih.govwaocp.orgwaocp.org
Imidazo[1,2-a]pyridines Selected human cancer cell lines 4.88 - 14.55 rsc.org

Mechanisms of Action

The anticancer effects of imidazo[1,2-a]pyrimidine analogs are often mediated through the induction of apoptosis, a form of programmed cell death. A key mechanism involves the modulation of the Bax/Bcl-2 ratio, where an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the activation of the apoptotic cascade. nih.gov

Studies on imidazo[1,2-a]pyridine derivatives have shown that they can induce apoptosis by increasing the levels of pro-apoptotic proteins such as p53 and Bax. nih.govnih.gov For example, one study found that an imidazo[1,2-a]pyridine derivative induced apoptosis in HeLa cells via the p53/Bax pathway. nih.gov Another study on A549 lung cancer cells showed that novel imidazo[1,2-a]pyridine derivatives enhanced the expression of Bax while reducing Bcl-2 expression. nih.gov

Furthermore, treatment with a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k, led to an upregulation of the Bax/Bcl-2 ratio and increased levels of cleaved caspase-9 and cleaved PARP in HCC827 cells, confirming the induction of apoptosis. nih.gov Similarly, the compound IP-5 was found to induce an extrinsic apoptosis pathway in HCC1937 breast cancer cells, as evidenced by increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. nih.gov

Kinase Inhibition

A significant aspect of the anticancer activity of imidazo[1,2-a]pyrimidine analogs lies in their ability to inhibit various protein kinases that are critical for tumor growth and progression. These include Kinesin Spindle Protein (KSP), Aurora-A kinase, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), Topoisomerase II, and microtubule proteins. researchgate.net

Several imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of key signaling pathways like PI3K/Akt. researchgate.net For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors, with compound 13k showing a potent IC50 value of 1.94 nM against PI3Kα. nih.gov

In the context of dual kinase inhibition, four series of dihydropyrazolo[3,4-b]pyridines and benzo nih.govderpharmachemica.comimidazo[1,2-a]pyrimidines were synthesized to act as inhibitors of both KSP and Aurora-A kinase. dergipark.org.tr Aurora kinase inhibitors have been shown to sensitize cancer cells to other treatments; for example, alisertib, an Aurora-A kinase inhibitor, disrupts mitotic spindle assembly. nih.gov Furthermore, AZD1152, a selective Aurora B kinase inhibitor, has been shown to induce growth arrest and apoptosis in leukemia cells and can enhance the efficacy of tubulin-depolymerizing agents and topoisomerase II inhibitors. nih.gov

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have also emerged as a promising class of antimicrobial agents, demonstrating activity against a range of bacteria and fungi. nih.govderpharmachemica.comnih.gov Their structural similarity to purines suggests they can interfere with essential microbial metabolic pathways. nih.gov

Antibacterial Activity

The antibacterial properties of imidazo[1,2-a]pyrimidine analogs have been investigated against both Gram-positive and Gram-negative bacteria. nih.govderpharmachemica.comnih.gov A series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and tested, with some exhibiting potent in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. nih.govjst.go.jp

In one study, newly synthesized imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Specifically, imidazo[1,2-a]pyrimidine chalcones demonstrated superior activity compared to their imidazo[1,2-a]pyridine counterparts. derpharmachemica.com Another study on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives found that compounds 8d, 8e, and 8f exhibited excellent antibacterial activity against E. coli and S. aureus, and also against P. aeruginosa and S. pyogenes. nih.gov

The substituents on the phenyl rings of these compounds have been identified as a determining factor for their biological activity, with an increase in molar refractivity leading to a decrease in antibacterial activity. dergipark.org.tr

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Analogs

Compound Series Bacterial Strains Activity Reference
Imidazo[1,2-a]pyrimidine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenes Excellent to good derpharmachemica.com
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (8d, 8e, 8f) E. coli, S. aureus, P. aeruginosa, S. pyogenes Excellent nih.gov

Antifungal Activity

Certain imidazo[1,2-a]pyrimidine derivatives have also shown promise as antifungal agents. nih.govnih.gov Molecular docking studies of some newly synthesized imidazo[1,2-a]pyrimidines suggest potential antifungal activity against Candida albicans. nih.gov While the development of resistance to existing antifungal drugs like azoles is a growing concern, imidazo[1,2-a]pyrimidines represent a class of compounds that could offer alternative therapeutic options. nih.gov Further research is needed to fully realize their potential as effective antifungal agents. nih.gov

Antitubercular Activity (e.g., against Mycobacterium tuberculosis, MDR-TB, XDR-TB)

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. plos.orgnih.gov Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as a promising class of compounds with potent activity against these challenging strains. nih.govcapes.gov.br

Researchers have identified 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides as a synthetically accessible and drug-like class of anti-TB agents with excellent selective potency. acs.orgnih.gov Several compounds from this series demonstrated minimum inhibitory concentration (MIC90) values of ≤1 μM against various replicating, non-replicating, MDR, and XDR Mtb strains. capes.gov.brnih.gov For instance, a representative compound from this class showed remarkable selectivity for mycobacteria. nih.gov

A key target for some of these compounds has been identified as QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase (complex III) involved in the essential oxidative phosphorylation pathway for Mtb survival. plos.orgnih.gov Imidazo[1,2-a]pyridine amide (IPA) compounds, such as telacebec (B1166443) (Q203), target this pathway. nih.gov Studies on imidazo[1,2-a]pyridine (IP) inhibitors revealed MICs ranging from 0.03 to 5 µM against a panel of M. tuberculosis strains. plos.org Spontaneous resistant mutants to these IP inhibitors showed a mutation in the qcrB gene, confirming it as the target. plos.org

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs
Compound ClassTargetActivity/PotencyTB StrainsSource
Imidazo[1,2-a]pyridine (IP) inhibitorsQcrBMIC: 0.03 to 5 µMM. tuberculosis panel plos.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesNot specified (novel mechanism suggested)MIC90: ≤1 µMReplicating, non-replicating, MDR, XDR Mtb capes.gov.brnih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrBMIC90: 0.069–0.174 μMDrug-Susceptible & MDR Mtb nih.gov
Imidazo[1,2-a]pyridine ethers (IPE)ATP synthaseMIC80: <0.5 μMM. tuberculosis nih.gov

Antileishmanial Activity

Leishmaniasis, caused by parasites of the Leishmania genus, poses a significant global health threat, and the toxicity and growing resistance to current drugs necessitate the development of new treatments. nih.govnih.govresearchgate.net The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising pharmacophore for new antileishmanial agents. nih.govacs.org

In a screening of a library of imidazo-fused heterocycles, an imidazo[1,2-a]pyrimidine analog, designated as compound 24, was identified as the most effective agent against Leishmania amazonensis. nih.govnih.govacs.org This compound demonstrated selective activity against the amastigote form of the parasite, which is the stage associated with human disease. nih.govacs.org It exhibited a 50% inhibitory concentration (IC50) value of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.govacs.org Furthermore, the compound was found to be more than 10 times more destructive to the intracellular parasites than to the host macrophage cells, indicating a favorable selectivity index. nih.govresearchgate.net

Table 2: Antileishmanial Activity of Imidazo[1,2-a]pyrimidine Analog
CompoundSpeciesParasite StageIC50 (μM)Reference Drug (Miltefosine) IC50 (μM)Source
Imidazo-pyrimidine 24Leishmania amazonensisAmastigotes6.63~13.26 nih.govacs.org

Antiviral Activity

Derivatives of the imidazo[1,2-a]pyridine and pyrimidine (B1678525) scaffolds have demonstrated a broad spectrum of antiviral activities. nih.gov Research has led to the synthesis and identification of several analogs with potent efficacy against various human viruses.

Specifically, imidazo[1,2-a]pyridines with a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov Similarly, a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines were synthesized and found to have potent activity against herpes simplex viruses (HSV), with several compounds showing in vitro activity comparable or superior to the standard drug acyclovir. nih.gov The antiviral potential of these scaffolds also extends to other viruses, with some derivatives being investigated for activity against HIV and Hepatitis C. nih.gov

Inhibition of Viral Cell Entry (e.g., SARS-CoV-2)

The mechanism of viral inhibition for some imidazo[1,2-a]pyrimidine derivatives involves blocking the entry of the virus into host cells. In the context of the COVID-19 pandemic, researchers have designed novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors that target both the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein of SARS-CoV-2. nih.gov By targeting these two key components of viral entry, these compounds aim to effectively block the virus from infecting human cells. nih.gov

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidine derivatives are recognized as a class of compounds possessing significant anti-inflammatory potential. researchgate.netresearchgate.netdergipark.org.tr Studies have shown that various analogs can inhibit leukocyte functions and reduce the inflammatory response in experimental models. dergipark.org.tr Six imidazo[1,2-a]pyrimidine (IP) derivatives were tested for their effects on leukocyte functions and were found to inhibit human neutrophil degranulation. dergipark.org.tr Two of these compounds also inhibited leukocyte migration in a mouse air pouch model, confirming their anti-inflammatory properties. dergipark.org.tr

Cyclooxygenase (COX) Selectivity

A key mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes. Researchers have specifically designed and synthesized imidazo[1,2-a]pyrimidine derivatives to improve their anti-inflammatory activities with a degree of selectivity for COX-2. researchgate.netdergipark.org.tr COX-2 is the isoform of the enzyme primarily induced at sites of inflammation.

A study using a human whole blood assay revealed that a specific derivative, identified as e10, exhibited selective inhibition of COX-2 with an IC50 value of 13 µmol/l. researchgate.net This was 13 times more potent than its inhibitory activity against COX-1 (IC50 = 170 µmol/l), indicating a favorable profile for reducing inflammation with potentially fewer side effects associated with COX-1 inhibition. researchgate.net

Table 3: COX Selectivity of an Imidazo[1,2-a]pyrimidine Derivative
CompoundCOX-1 IC50 (µmol/l)COX-2 IC50 (µmol/l)Selectivity (COX-1/COX-2)Source
e101701313.1 researchgate.net

Central Nervous System (CNS) Activities

The imidazo[1,2-a]pyridine and related scaffolds have been investigated for a variety of effects on the central nervous system (CNS). nih.gov Their biological profile includes potential anticonvulsant and antiepileptic activities. nih.gov

One area of research involves their interaction with glutamate (B1630785) receptors, which are central to excitatory neurotransmission. nih.gov Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the TARP γ-8 auxiliary subunit. nih.gov This modulation resulted in robust seizure protection in anticonvulsant models, highlighting their potential for treating epilepsy. nih.gov

Furthermore, specific derivatives have been developed as imaging agents for neurological diseases. The compound 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) has shown high selective binding to beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov Its radioiodinated form, [123I]IMPY, is suggested to be a useful ligand for imaging Aβ aggregates in the brains of patients. nih.gov Other related imidazo[1,2-b]pyridazine (B131497) derivatives have also been shown to bind strongly to rat brain membranes, indicating their capacity to interact with CNS targets. researchgate.net

GABAA Receptor Modulation (e.g., α1 and α3 subtype selectivity)

Imidazo[1,2-a]pyrimidines are recognized as ligands for the benzodiazepine (B76468) binding site of γ-aminobutyric acid type A (GABAA) receptors. researchgate.netresearchgate.net These receptors are the primary mediators of inhibitory neurotransmission in the brain. Classical benzodiazepines, which are non-selective positive allosteric modulators of GABAA receptors containing α1, α2, α3, or α5 subunits, produce a range of effects including anxiolysis, sedation, and anticonvulsant activity. acs.org However, modulation of the α1 subunit is largely associated with undesirable side effects like sedation. researchgate.net

Research has focused on developing subtype-selective modulators to achieve a more favorable therapeutic profile. A series of imidazo[1,2-a]pyrimidines has been identified that exhibit functional selectivity for the GABAA α2 and α3 subtypes over the α1 subtype. researchgate.netnih.gov This selectivity is a key area of optimization in the development of novel anxiolytics that aim to be free of sedative properties. researchgate.net For instance, the 7-trifluoromethylimidazopyrimidine (Compound 14g) and the 7-propan-2-olimidazopyrimidine (Compound 14k) are high-affinity GABAA agonists with functional selectivity for the α2 and α3 subtypes. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize this functional selectivity. researchgate.netresearchgate.net

Compound ClassTargetSelectivity ProfilePotential Therapeutic Effect
Imidazo[1,2-a]pyrimidinesGABAA Receptor Benzodiazepine SiteFunctionally selective for α2/α3 subtypes over α1 subtype. researchgate.netnih.govAnxiolytic without sedation. nih.gov
7-trifluoromethylimidazopyrimidineGABAA ReceptorHigh-affinity agonist with α2/α3 functional selectivity. nih.govAnxiolytic. nih.gov
7-propan-2-olimidazopyrimidineGABAA ReceptorHigh-affinity agonist with α2/α3 functional selectivity. nih.govAnxiolytic. nih.gov

Anxiolytic Effects

The development of imidazo[1,2-a]pyrimidine analogs has led to compounds with potent anxiolytic activity in preclinical models. nih.govnih.gov The functional selectivity for GABAA α2/α3 subtypes is thought to underlie these anxiolytic effects while minimizing the sedation associated with non-selective benzodiazepines. nih.gov

For example, certain (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones were found to be potent and orally active in animal models predictive of anxiolytic effects. nih.gov Specifically, compounds designated as 7e, 8b, 8h, 8j, and 8k were equipotent with the classic anxiolytic chlordiazepoxide in these models. nih.gov Notably, these compounds demonstrated these effects with reduced anticonvulsant activity and negligible sedative or muscle-relaxant properties. nih.gov Similarly, the 7-trifluoromethylimidazopyrimidine and 7-propan-2-olimidazopyrimidine analogs are reported to be anxiolytic in both conditioned and unconditioned animal models of anxiety, with minimal sedation observed. nih.gov

Compound/SeriesPreclinical Model FindingComparison
(Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones (7e, 8b, 8h, 8j, 8k)Orally active and potent in animal models of anxiety. nih.govEquipotent with chlordiazepoxide. nih.gov
7-trifluoromethylimidazopyrimidine (14g)Anxiolytic in conditioned and unconditioned animal models. nih.govMinimal sedation observed. nih.gov
7-propan-2-olimidazopyrimidine (14k)Anxiolytic in conditioned and unconditioned animal models. nih.govMinimal sedation observed. nih.gov

Anticonvulsant Properties

Derivatives of the imidazo[1,2-a]pyrimidine and the related imidazo[1,2-a]pyridine core have been synthesized and evaluated for their anticonvulsant activities. nih.govacs.org These investigations have utilized standard preclinical screening methods, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to identify compounds with potential antiepileptic effects. nih.gov

A study involving new series of imidazo[1,2-a]pyridines carrying various pharmacophores found that several compounds displayed potent anticonvulsant activity. nih.gov Notably, compounds with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring showed significant activity in the scPTZ screen without exhibiting toxicity in the rotarod test, which assesses motor impairment. nih.gov The activity was generally more pronounced in the PTZ model, which is often indicative of an ability to raise the seizure threshold. nih.gov While some (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones developed as anxiolytics showed reduced anticonvulsant activity compared to their anxiolytic effects, this highlights the tunability of the scaffold's pharmacological profile. nih.gov

Compound SeriesAnticonvulsant TestKey Finding
Imidazo[1,2-a]pyridines with pyrazoline, cyanopyridone, etc.Maximal Electroshock (MES) & Subcutaneous Pentylenetetrazole (scPTZ). nih.govCompounds with a 4-fluorophenyl group showed potent activity, particularly in the scPTZ test. nih.gov
(Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanonesNot specifiedExhibited reduced anticonvulsant activity relative to anxiolytic effects. nih.gov

AMPAR Modulation and Seizure Protection

Beyond GABAA receptor modulation, imidazo[1,2-a]pyrimidine analogs, specifically imidazo[1,2-a]pyrazines, have been identified as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). nih.gov AMPARs are critical for fast synaptic transmission in the CNS, and their over-stimulation is implicated in seizure generation. nih.govucdavis.edu

Research has focused on developing modulators selective for AMPARs associated with specific transmembrane AMPAR regulatory proteins (TARPs), such as TARP γ-8, which is highly expressed in the hippocampus. nih.gov An imidazopyrazine compound (designated as compound 5) was identified as a promising and selective hit for TARP γ-8 containing AMPARs. nih.gov Further optimization led to the development of related compounds that demonstrated robust seizure protection in rodent models, including the corneal kindling and pentylenetetrazole (PTZ) models, without causing motor impairment. nih.gov This selective approach aims to avoid the CNS-related side effects, like dizziness and motor impairment, that are associated with non-selective AMPAR antagonists. nih.gov One such compound, an indeno[1,2-e]pyrazin derivative, exhibited nanomolar binding affinity and a long duration of anticonvulsant activity. nih.gov

Compound ClassTargetMechanism of ActionOutcome in Preclinical Models
Imidazo[1,2-a]pyrazinesAMPA receptors associated with TARP γ-8. nih.govSelective negative modulation. nih.govRobust seizure protection without motor impairment. nih.gov
4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic acid derivativesIonotropic AMPA receptor. nih.govPotent competitive antagonism. nih.govLong duration of anticonvulsant activity. nih.gov

Other Biological Activities

Antioxidant Effects

Certain derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated antioxidant properties. researchgate.net Pyrimidine and its fused heterocyclic derivatives are known to exhibit a range of pharmacological effects, including antioxidant activity. researchgate.net In a study synthesizing novel derivatives, compounds featuring amino, methyl, methoxy (B1213986), hydroxyl, and fluoro groups showed notable antioxidant activity when compared to other synthesized compounds. researchgate.net

Calcium Channel Blocker Activity

Imidazo[1,2-a]pyrimidine analogs have been investigated for their potential as calcium channel blockers. nih.gov Calcium channel blockers are a class of drugs used in the management of cardiovascular conditions by relaxing blood vessels. mdpi.com Several bicyclic dihydropyrimidines, including imidazo[1,5-a]pyrimidine (B3256623) and benzo nih.govnih.govimidazo-[1,2-a]pyrimidine derivatives, were synthesized and evaluated for calcium antagonistic activities. nih.gov These compounds were tested for their vasorelaxant effects using a high-potassium depolarized rat aorta assay, with some compounds showing interesting activity. nih.gov

Computational Studies and in Silico Analysis in Imidazo 1,2 a Pyrimidin 7 Amine Research

Molecular Docking Simulations and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at the molecular level.

In a recent study, a series of new imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives were synthesized and subjected to molecular docking studies to evaluate their potential as inhibitors of SARS-CoV-2 cell entry. nih.govnih.gov The docking simulations targeted the human angiotensin-converting enzyme 2 (hACE2) and the spike protein, which are crucial for the virus's entry into human cells. nih.govnih.gov The results indicated that the synthesized compounds exhibited significant binding affinities for both proteins. nih.gov For instance, the top-scoring compound showed a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.gov These findings suggest that these derivatives could potentially act as effective inhibitors of SARS-CoV-2 infection. nih.govnih.gov

Another study focused on the design and synthesis of imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents. nih.govmdpi.com Molecular docking simulations were performed to understand the binding modes of the most active compounds with microbial targets. nih.govmdpi.com The results revealed that these compounds have good binding modes within the active sites of the target proteins, which supports their observed antimicrobial activity. nih.govmdpi.com

Furthermore, in a study aimed at developing new antifungal agents, molecular docking of imidazo[1,2-a]pyrimidine derivatives against Candida albicans was performed. nih.gov The results were compared with voriconazole, a known antifungal drug, and suggested that the synthesized compounds may possess antifungal activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and other molecular properties of chemical compounds. nih.govacs.org

Similarly, another research group synthesized and characterized an imidazo[1,2-a]pyrimidine-Schiff base derivative, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, and performed DFT calculations at the B3LYP/6-311++G(d,p) basis set to compute its optimized geometry. acs.orgresearchgate.net The theoretical FT-IR and NMR data were in good agreement with the experimental results, validating the structural assignment. acs.orgresearchgate.net

Chemogenomic Profiling and Mechanism of Action Elucidation

While specific chemogenomic profiling studies on Imidazo[1,2-a]pyrimidin-7-amine are not extensively reported, the broader class of imidazo[1,2-a]pyrimidines has been investigated for their interaction with various biological targets. This scaffold is a key structural element in drugs like divaplon, fasiplon, and taniplon, which are known anxiolytics and anticonvulsants. nih.govsemanticscholar.org The structural analogy of imidazo[1,2-a]pyrimidines to purine (B94841) heterocycles suggests the potential for interaction with a wide range of biological targets, including kinases and G-protein coupled receptors. nih.gov The diverse biological activities reported for this class of compounds, such as anticancer, antiviral, and anti-inflammatory effects, underscore the need for comprehensive mechanism-of-action studies. nih.govsemanticscholar.orgdergipark.org.tr

Prediction of Pharmacokinetic Properties (ADME-Tox)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles.

Several studies on imidazo[1,2-a]pyrimidine derivatives have included in silico ADME-Tox predictions. For a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives, the SwissADME and pkCSM web servers were used to predict various physicochemical and pharmacokinetic parameters. nih.gov The results indicated that the synthesized compounds possess promising drug-like characteristics. nih.govnih.gov

In another study on imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents, in silico ADME and toxicity predictions were performed. nih.govmdpi.com Most of the compounds were found to have good pharmacokinetic profiles and were predicted to be non-hepatotoxic and non-carcinogenic. mdpi.com

Similarly, a study on new imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives conducted in silico ADMET studies and found all synthesized compounds to be suitable drug candidates. semanticscholar.org

Druggability and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable. youtube.comdrugbank.com The rule states that an orally active drug should generally have:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass of less than 500 daltons. drugbank.com

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

In the computational analysis of imidazo[1,2-a]pyrimidine derivatives, Lipinski's Rule of Five is a standard assessment. For a series of imidazo[1,2-a]pyrimidine Schiff bases, the SwissADME server was used to evaluate their physicochemical properties against Lipinski's rule. nih.gov The study found that the compounds expressed promising drug-like characteristics. nih.gov

Another investigation of imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents also reported compliance with Lipinski's, Veber's, and Egan's rules, indicating good drug-likeness and potential for oral bioavailability. mdpi.com Similarly, a study on imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives confirmed that all compounds were suitable drug candidates based on in silico drug-likeness studies. semanticscholar.org

Advanced Research Techniques and Methodologies

Spectroscopic Characterization

The elucidation of the chemical structures of newly synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives is fundamentally dependent on a combination of spectroscopic methods. nih.gov Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are indispensable for confirming the identity and purity of these compounds. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. For instance, in a series of amine derivatives of imidazo[1,2-a]pyrimidine, the secondary amine (N-H) vibration is typically observed in the range of 3411–3272 cm⁻¹. nih.gov In related Schiff base precursors, the characteristic imine (C=N) group stretch appears at approximately 1626–1617 cm⁻¹. nih.govnih.gov

Table 1: Characteristic FT-IR Peaks for Imidazo[1,2-a]pyrimidine Derivatives
Functional GroupVibrationTypical Wavenumber (cm⁻¹)Reference
Secondary AmineN-H stretch3411–3272 nih.gov
Imine (Schiff Base)C=N stretch1604–1626 nih.govnih.gov
Aromatic/HeterocyclicC=C stretch~1563 nih.gov
Nitro GroupN=O stretch1518, 1341 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR: The proton NMR spectrum of the imidazo[1,2-a]pyrimidine core displays characteristic signals in the aromatic region, typically one singlet and three doublets of doublets. nih.gov For amine derivatives, specific signals confirm the structure; for example, the CH₂-NH methylene (B1212753) protons can appear as a doublet with a 2H integral around 4.50–4.80 ppm, while the adjacent CH₂-NH proton may be observed as a triplet with a 1H integral between 5.48–6.89 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the proton data. For amine derivatives of imidazo[1,2-a]pyrimidine, the chemical shift for the carbon atom of the CH₂-NH group is typically assigned in the range of 35.41–38.11 ppm. nih.gov The carbon atoms within the heterocyclic ring system have distinct chemical shifts, such as C-7 at ~166.7 ppm and C-8a at ~143.3 ppm in certain derivatives. beilstein-journals.org

Table 2: Example NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-a]pyrimidine Analogs
NucleusFunctional Group/PositionTypical Chemical Shift (ppm)Reference
¹HCH₂-NH (amine)4.50–4.80 (doublet) nih.gov
¹HCH₂-NH (amine)5.48–6.89 (triplet) nih.gov
¹³CCH₂-NH (amine)35.41–38.11 nih.gov
¹³CC-2 (ring)~126.1 beilstein-journals.org
¹³CC-7 (ring)~166.7 beilstein-journals.org
¹³CC-8a (ring)~143.3 beilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the molecular weight of the synthesized compounds. nih.govnih.gov The technique verifies the calculated mass-to-charge (m/z) ratio of the target molecules, providing definitive evidence of their successful synthesis. nih.gov

In Vitro and In Vivo Biological Assays

The biological effects of Imidazo[1,2-A]pyrimidin-7-amine and its analogs are investigated through a variety of in vitro and in vivo assays to determine their therapeutic potential.

In Vitro Assays are conducted in a controlled laboratory environment, typically using cell cultures.

Antiproliferative and Cytotoxicity Assays: The anticancer potential of imidazo[1,2-a]pyrimidine derivatives is frequently evaluated against various human cancer cell lines. nih.gov Common methods include the Sulforhodamine B (SRB) and MTT assays. nih.govresearchgate.net For example, certain amine-containing imidazo[1,2-a]pyrimidines have shown significant inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the micromolar range. nih.gov Some derivatives were also tested against healthy human umbilical vein endothelial cells (HUVEC) to assess their selectivity. nih.gov Other studies have demonstrated the activity of related compounds against hepatocellular carcinoma (HepG2) and non-small cell lung cancer (HCC827) cell lines. researchgate.netnih.gov

Table 3: Selected In Vitro Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Analogs
Compound TypeCell LineAssayIC₅₀ (µM)Reference
Amine derivative (4d)MDA-MB-231 (Breast Cancer)SRB35.1 nih.gov
Amine derivative (4d)MCF-7 (Breast Cancer)SRB39.0 nih.gov
Quinazoline derivative (13k)HCC827 (Lung Cancer)MTT0.09 nih.gov
Quinazoline derivative (13k)A549 (Lung Cancer)MTT0.17 nih.gov
Quinazoline derivative (13k)H1975 (Lung Cancer)MTT0.12 nih.gov

Signaling Pathway and Receptor Binding Assays: To understand the mechanism of action, researchers use assays like the luciferase reporter assay to see if compounds can inhibit specific cellular signaling pathways, such as the Wnt/β-catenin pathway, which is often deregulated in cancer. nih.gov Additionally, in vitro affinity and selectivity for specific biological targets, like the peripheral benzodiazepine (B76468) receptor (PBR), are determined through competitive binding assays. acs.orgresearchgate.net

In Vivo Assays involve the use of living organisms, such as rodents or zebrafish, to evaluate the efficacy and pharmacological properties of a compound in a whole-system context.

Efficacy in Disease Models: Imidazo[1,2-a]pyrimidine analogs have been tested in various animal models. For instance, the anti-nociceptive (pain-relieving) activity of COX-2 inhibiting derivatives was evaluated using the writhing test in rodents, with results reported as ED₅₀ values (the dose required to produce a therapeutic effect in 50% of the population). rjpbr.comnih.gov In other studies, the efficacy of compounds against tuberculosis was assessed in mouse models, and Wnt signaling inhibitors were tested in a Wnt-reporter zebrafish model. nih.govnih.gov

Pharmacokinetic Studies: In vivo studies are also crucial for determining the pharmacokinetic profile of a potential drug candidate. nih.gov These studies measure parameters such as the half-life (t₁/₂) and oral bioavailability of the compound in animal models, which are critical for understanding how the drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov

Enzyme Inhibition Assays

A key strategy in drug discovery is the development of compounds that can selectively inhibit the activity of specific enzymes involved in disease processes. Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been extensively studied as enzyme inhibitors. nih.govresearchgate.net

These assays measure a compound's ability to reduce the activity of a purified enzyme or an enzyme within a cell lysate. The potency is typically expressed as an IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cyclooxygenase (COX) Inhibition: A significant number of imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. rjpbr.comnih.govresearchgate.net In vitro assays are used to determine the IC₅₀ values for both COX-1 and COX-2, allowing for the calculation of a selectivity index (SI), which indicates the compound's preference for inhibiting COX-2 over COX-1. rjpbr.comresearchgate.net

Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in cancer, making its component enzymes attractive therapeutic targets. nih.gov Specific imidazo[1,2-a]pyridine derivatives have been tested for their ability to inhibit PI3Kα, a key isoform of the enzyme, with potent inhibitors showing IC₅₀ values in the nanomolar range. nih.gov

Other Enzyme Targets: The therapeutic reach of this scaffold extends to other enzyme targets. For example, imidazo[1,2-a]pyridine ethers were identified as potent inhibitors of mycobacterial ATP synthase, an essential enzyme for the survival of the tuberculosis bacterium. nih.gov

Table 4: Enzyme Inhibition Data for Imidazo[1,2-a]pyrimidine Analogs
Compound TypeTarget EnzymeIC₅₀Selectivity Index (COX-2/COX-1)Reference
Imidazo[1,2-a]pyridine (5j)COX-20.05 µM>200 rjpbr.com
Benzo nih.govrjpbr.comimidazo[1,2-a]pyrimidine (5a)COX-20.05 µM>200 nih.gov
Imidazo[1,2-a]pyridine (6f)COX-20.07 µM>217 researchgate.net
Imidazo[1,2-a]pyridine-quinazoline (13k)PI3Kα1.94 nMN/A nih.gov
Imidazo[1,2-a]pyridine etherMycobacterial ATP Synthase<0.02 µMN/A nih.gov

Future Directions and Research Gaps

Development of Novel Imidazo[1,2-A]pyrimidin-7-amine Analogs with Enhanced Specificity and Potency

A primary focus of future research is the rational design and synthesis of new this compound analogs. The goal is to improve target specificity and biological potency through systematic structural modifications. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding chemists to identify which parts of the molecule are essential for its activity and can be modified to enhance its therapeutic properties. rsc.org

Recent studies have demonstrated the viability of this approach. For instance, the synthesis of a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives has yielded compounds with notable cytotoxic activity against breast cancer cell lines. nih.gov In this research, the introduction of a nitrogen-containing electron-donating group (–N(CH2CH3)2) at the 4-position of an associated phenyl ring was found to increase cytotoxic activity, highlighting a key SAR insight. nih.gov Specifically, compounds designated as 3d and 4d showed remarkable inhibition of MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

Detailed findings from this study are presented below:

CompoundCell LineIC₅₀ (μM)
3d MCF-743.4
MDA-MB-23135.9
4d MCF-739.0
MDA-MB-23135.1
Data sourced from a study on the cytotoxic activity of novel imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. nih.gov

Future work will likely involve exploring a wider range of substituents at various positions on the imidazo[1,2-a]pyrimidine core. researchgate.net The use of innovative synthetic strategies, including microwave-assisted synthesis and multicomponent reactions, can accelerate the generation of diverse chemical libraries for biological screening. researchgate.netnih.gov The objective is to develop next-generation compounds with superior efficacy and a more refined biological profile.

Exploration of New Therapeutic Applications

The structural versatility of the imidazo[1,2-a]pyrimidine scaffold suggests its potential utility across a wide range of diseases, many of which remain underexplored for the specific 7-amine variant. researchgate.net While initial research has focused on areas like oncology, there is a compelling basis for investigating other therapeutic applications.

Antimicrobial Activity: The broader class of imidazopyridines and imidazopyrimidines has shown significant promise as antimicrobial agents. mdpi.com Of particular note is the potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgrsc.org The clinical candidate Telacebec (B1166443) (Q203), an imidazo[1,2-a]pyridine (B132010) amide, underscores the potential of this scaffold in developing new treatments for tuberculosis. rsc.orgnih.gov Future investigations should systematically screen this compound analogs for activity against a broad spectrum of bacterial and fungal pathogens.

Antiviral Potential: Imidazo[1,2-a]pyrimidine derivatives have been identified as having potential antiviral properties. nih.gov Research has suggested possible efficacy against viruses such as HIV and Hepatitis C. nih.gov More recently, computational studies have explored their use as potential inhibitors for blocking SARS-CoV-2 cell entry. nih.gov This opens a promising avenue for developing novel antiviral agents based on the this compound structure.

Other Therapeutic Areas: The known anxiolytic and anticonvulsant activities of drugs like Divaplon and Fasiplon suggest that novel analogs could be developed for neurological disorders. nih.gov Furthermore, the scaffold has been associated with anti-inflammatory, antidiabetic, and antileishmanial activities, warranting further investigation. researchgate.net

In-depth Mechanistic Studies of Biological Activities

A critical research gap is the detailed understanding of the molecular mechanisms through which this compound and its derivatives exert their biological effects. While a compound may show potent activity in a cell-based assay, identifying its precise molecular target and downstream signaling pathways is essential for further development.

Initial mechanistic work has provided some clues. For example, the cytotoxic compound 4d was found to induce apoptosis in breast cancer cells by moderately increasing the ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2 genes. nih.gov However, more comprehensive studies are needed.

Future research should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that these compounds bind to. For related compounds, known targets include the QcrB subunit of the electron transport chain in M. tuberculosis and various protein kinases like EGFR in cancer cells. nih.govresearchgate.netnih.gov

Elucidate Signaling Pathways: Once a target is identified, researchers need to map the downstream cellular pathways that are affected. This involves studying changes in protein expression, phosphorylation events, and metabolic activity.

Utilize Computational Modeling: Molecular docking and other computational methods can predict how these compounds interact with potential targets, guiding further experimental work and the design of more specific inhibitors. nih.govrsc.org

Translation of In Vitro Findings to Preclinical and Clinical Development

The ultimate goal of this research is to translate promising laboratory findings into clinically effective therapies. This requires a rigorous preclinical development process to evaluate the potential of lead compounds in living organisms. A significant gap exists between the synthesis of active compounds and their evaluation in relevant animal models.

The development pathway for related compounds provides a clear roadmap. The anti-tuberculosis candidate Telacebec (Q203) progressed after a library of novel imidazo[1,2-a]pyridine amides was synthesized and evaluated not only for activity against the bacterium but also for drug-like properties. rsc.orgnih.gov

Key stages for future preclinical development of this compound analogs include:

Development StageKey ActivitiesRationale
Metabolic Stability Incubation with mouse and human liver microsomes.To assess how quickly the compound is broken down by metabolic enzymes, predicting its stability in the body. rsc.org
Pharmacokinetics (PK) Administration to animal models (e.g., rats, mice) to measure absorption, distribution, metabolism, and excretion (ADME) over time.To understand the compound's bioavailability and how long it remains at a therapeutic concentration in the bloodstream. rsc.orgnih.gov
In Vivo Efficacy Testing the compound in animal models of specific diseases (e.g., tumor xenografts for cancer, infected mice for tuberculosis).To determine if the in vitro activity translates to a therapeutic effect in a whole organism. rsc.org
Preclinical Safety Initial toxicity studies in animals.To identify potential safety concerns before considering human trials. rsc.org

Successfully navigating these preclinical stages is essential to identify drug candidates with the potential for further development and eventual clinical use. rsc.org

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyrimidin-7-amine, and how are intermediates characterized?

this compound derivatives are typically synthesized via Friedländer condensation or multicomponent reactions. For example, 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones to form fused heterocycles . Key intermediates (e.g., 2-(thiophen-3-yl)this compound) are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm regiochemistry and purity. Structural assignments rely on spectral cross-peaks in 2D NMR (e.g., HSQC, HMBC) .

Q. How can researchers validate the structural integrity of this compound derivatives experimentally?

Structural validation involves:

  • Spectral analysis : Compare experimental 1H^1 \text{H}-NMR shifts with DFT-predicted values to confirm resonance assignments .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives (e.g., substituent positioning on the imidazo-pyrimidine core) .
  • Mass spectrometry : Verify molecular ion peaks ([M+H]+^+) and fragmentation patterns .

Q. What ADMET properties are critical for prioritizing this compound derivatives in drug discovery?

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) screening includes:

  • Lipophilicity (LogP) : Optimize via substituent tuning to balance membrane permeability and solubility.
  • CYP450 inhibition : Assess using liver microsome assays to mitigate drug-drug interaction risks.
  • hERG binding : Predict cardiotoxicity via molecular docking against the hERG channel model .

Advanced Research Questions

Q. How can DFT studies enhance the rational design of this compound derivatives?

Density Functional Theory (DFT) aids in:

  • Reaction mechanism elucidation : Calculate activation energies for key steps (e.g., cyclization barriers in Friedländer syntheses) .
  • Electronic property prediction : Map HOMO-LUMO gaps to correlate with biological activity (e.g., kinase inhibition) .
  • Non-covalent interactions : Analyze π-π stacking or hydrogen bonding in protein-ligand complexes using NCI (Non-Covalent Interaction) plots .

Q. What experimental strategies resolve contradictions in biological activity data for structurally similar derivatives?

Contradictions arise from off-target effects or assay variability. Mitigation approaches include:

  • Orthogonal assays : Validate kinase inhibition via both biochemical (e.g., ELISA) and cellular (e.g., Western blot) methods.
  • Structure-activity relationship (SAR) clustering : Group derivatives by substituent effects to isolate key pharmacophores .
  • Proteome-wide profiling : Use affinity chromatography-MS to identify unintended targets .

Q. How can factorial design optimize reaction conditions for this compound synthesis?

Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to maximize yield and purity. For example:

  • 2k^k factorial design : Screen 3 factors (e.g., AlCl3_3 concentration, reaction time, solvent) at two levels to identify significant interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., temperature vs. enantiomeric excess) for DOE (Design of Experiments) .

Q. What role do AI-driven simulations play in accelerating this compound research?

AI/ML tools enable:

  • Virtual screening : Prioritize derivatives via QSAR models trained on bioactivity datasets (e.g., IC50_{50} values for anticancer activity) .
  • Reaction prediction : Propose novel synthetic pathways using retrosynthesis algorithms (e.g., ASKCOS or IBM RXN) .
  • Process optimization : Simulate reactor conditions (e.g., flow chemistry parameters) in COMSOL Multiphysics to reduce trial-and-error .

Methodological Resources

  • Spectral Data : Access 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR assignments for intermediates in supplementary materials of synthesis studies .
  • ADMET Tables : Refer to published datasets on imidazo-pyrimidine derivatives for LogP, solubility, and toxicity thresholds .
  • DFT Parameters : Use Gaussian 16 with B3LYP/6-31G(d,p) basis set for electronic structure calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-A]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-A]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.